Boc-L-beta-homoarginine(tos)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

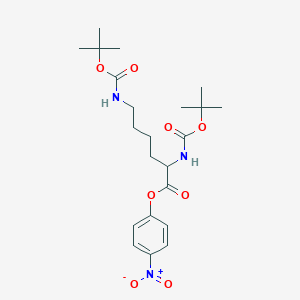

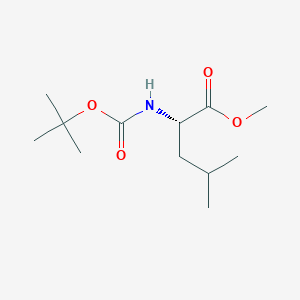

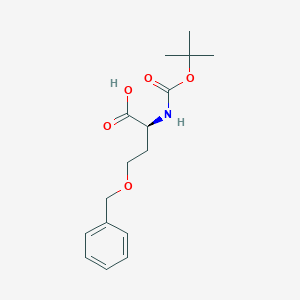

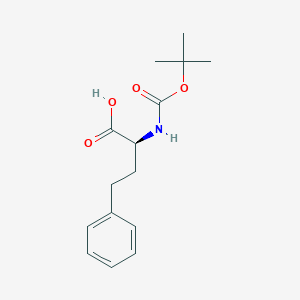

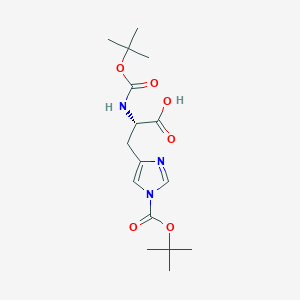

Boc-L-beta-homoarginine(tos) is an organic compound with the molecular formula C19H30N4O6S and a molecular weight of 442.53 g/mol . It is a derivative of the amino acid L-beta-homoarginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the guanidine group is protected by a tosyl (tos) group . This compound is commonly used in peptide synthesis and other chemical research applications due to its stability and reactivity .

Mechanism of Action

Target of Action

The primary target of Boc-L-beta-homoarginine(tos) is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the production of nitric oxide .

Biochemical Pathways

Given its target, it may influence pathways related to nitric oxide production and signaling .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of Boc-L-beta-homoarginine(tos) can be influenced by various environmental factors. These may include the physiological environment within the body and external factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Boc-L-beta-homoarginine(tos) is known for its solubility and stability . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical reactions .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boc-L-beta-homoarginine(tos) exerts its effects at the molecular level through various mechanisms. It forms a stable protecting group, preventing unwanted reactions with other reagents . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability .

Preparation Methods

The synthesis of Boc-L-beta-homoarginine(tos) typically involves the protection of the amino and guanidine groups of L-beta-homoarginine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The tosyl group is introduced using tosyl chloride (TsCl) in the presence of a base such as pyridine . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Boc-L-beta-homoarginine(tos) undergoes various chemical reactions, including:

Substitution Reactions: The Boc and tosyl protecting groups can be selectively removed under acidic or basic conditions, respectively.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: Boc-L-beta-homoarginine(tos) is often used in peptide coupling reactions, where it reacts with other amino acids or peptides to form peptide bonds.

Scientific Research Applications

Boc-L-beta-homoarginine(tos) has diverse applications in scientific research:

Chemistry: It is widely used in peptide synthesis as a building block for creating complex peptides and proteins.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Boc-L-beta-homoarginine(tos) can be compared with other Boc-protected amino acids and tosyl-protected guanidines:

Boc-L-arginine(tos): Similar to Boc-L-beta-homoarginine(tos), but with a different side chain length.

Boc-L-lysine(tos): Another similar compound with a different side chain structure.

Boc-L-ornithine(tos): This compound has a shorter side chain compared to Boc-L-beta-homoarginine(tos) and is used in peptide synthesis and other research applications.

The uniqueness of Boc-L-beta-homoarginine(tos) lies in its specific side chain structure, which can influence its reactivity and suitability for certain synthetic applications .

Properties

IUPAC Name |

(3S)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLUZMBVLFVPG-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375806 |

Source

|

| Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136271-81-3 |

Source

|

| Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.